2,3-Dichloro-6-methoxyquinoxaline
Overview
Description
2,3-Dichloro-6-methoxyquinoxaline is a chemical compound with the molecular formula C9H6Cl2N2O . It has an average mass of 229.063 Da and a monoisotopic mass of 227.985718 Da . This compound is used for the preparation of antibacterial and antifungal activity of (tetrazolo [1,5-a]quinoxalinyl)dihydrophthalazine-diones as a reactant or reagent .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 2,3-Dichloro-6-methoxyquinoxaline, often involves direct condensation methods . The synthesis process is characterized by various spectral analyses, including UV-Visible, Fourier-transform infrared spectroscopy (FTIR), and 1H and 13C nuclear magnetic resonance (NMR) chemical shifts .Molecular Structure Analysis
The molecular structure of 2,3-Dichloro-6-methoxyquinoxaline includes a quinoxaline core, which is a bicyclic compound consisting of a benzene ring fused to a pyrazine ring . The compound also contains two chlorine atoms and one methoxy group attached to the quinoxaline core .Chemical Reactions Analysis
While specific chemical reactions involving 2,3-Dichloro-6-methoxyquinoxaline are not detailed in the search results, quinoxaline derivatives are generally known for their wide range of biological activities and are often used as key building blocks in the synthesis of various pharmaceutical compounds .Physical And Chemical Properties Analysis
2,3-Dichloro-6-methoxyquinoxaline has a density of 1.5±0.1 g/cm3, a boiling point of 312.6±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 56.7±0.3 cm3, and its polar surface area is 35 Å2 .Scientific Research Applications
Crystallography
The crystal structure of 2,3-dichloro-6-methoxyquinoxaline has been studied and published . Understanding the crystal structure of a compound is crucial in fields like material science, solid-state physics, and pharmaceuticals. It helps in understanding the physical properties of the compound and how it interacts with other compounds.
Biological Applications
2,3-dichloroquinoxalines have practical applications in biological fields . While the specific applications for 2,3-Dichloro-6-methoxyquinoxaline are not mentioned, quinoxalines are generally known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Photochemical Applications
2,3-dichloroquinoxalines are also used in photochemical applications . They can be used in the development of dyes and pigments, and in photodynamic therapy, a treatment method used in medicine.
Synthetic Chemistry
2,3-dichloroquinoxalines are important in synthetic chemistry . They can serve as building blocks in the synthesis of complex molecules, potentially leading to new materials or drugs.
Safety and Hazards
properties
IUPAC Name |
2,3-dichloro-6-methoxyquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJQDGNCJJPQNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350621 | |
Record name | 2,3-dichloro-6-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-methoxyquinoxaline | |
CAS RN |
39267-04-4 | |
Record name | 2,3-Dichloro-6-methoxyquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39267-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-dichloro-6-methoxyquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloro-6-methoxyqiunoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and crystal structure of 2,3-Dichloro-6-methoxyquinoxaline?
A1: 2,3-Dichloro-6-methoxyquinoxaline has the molecular formula [C9H6Cl2N2O] []. While the exact molecular weight is not provided in the abstract, it can be calculated from the molecular formula. The crystal structure is monoclinic, belonging to the space group P21/n (no. 14) with the following unit cell dimensions: * a = 15.597(6) Å* b = 3.9346(16) Å* c = 15.614(6) Å* β = 101.834(4)°* V = 937.8(6) Å3
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